Cas no 570-24-1 (2-Methyl-6-nitroaniline)
2-Methyl-6-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-6-nitroaniline
- 2-Amino-3-nitrotoluene~6-Nitro-o-toluidine
- 6-Nitro-o-toluidine
- 6-Nitro-2-Methylaniline
- 6-Nitro-o-tol
- 2-Amino-3-nitrotoluene
- 2-Amino-3-methylnitrobenzene
- 2-Methyl-6-nitroanil
- 2-Nitro-6-methylaniline
- Benzenamine, 2-methyl-6-nitro-
- 1-amino-2-methyl-6-nitrobenzene
- 1-amino-2-nitro-6-methylbenzene
- 2-AMino-3-nitrotoluene
- 2-Methyl-6-nitrobenzenamine
- 3-NITRO-2-AMINOTOLUENE
- 2-Amino-1-methyl-3-nitrobenzene
- 6-Methyl-2-nitroaniline
- OUP165YKBC
- 2-Methyl-6-nitro-benzenamine
- FCMRHMPITHLLLA-UHFFFAOYSA-N
- 6-methyl-2-nitrophenylamine
- ar-Methyl-ar-nitrobenzenamine
- Benzenamine, ar-methyl-ar-nitro-
- NSC286
- 6-nitro-o-
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- MDL: MFCD00007744
- Inchi: 1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
- InChI Key: FCMRHMPITHLLLA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H])=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Reddish brown solid
- Density: 1.19 g/cm3
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 124°C/1mmHg(lit.)
- Flash Point: 110 ºC
- Refractive Index: 1.6276 (estimate)
- Solubility: <1mg/l
- Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
- PSA: 71.84000
- LogP: 2.58980
- Solubility: Water solubility <0.1 g/100 ml at 23 ° C
2-Methyl-6-nitroaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301+H311+H331-H315-H319-H412
- Warning Statement: P261-P264-P270-P271-P273-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2660 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25-33-51/53
- Safety Instruction: S28-S36/37-S45-S61-S28A
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- PackingGroup:III
- HazardClass:6.1
- Storage Condition:Store at room temperature
- Packing Group:III
- Risk Phrases:R23/24/25; R33; R51/53
2-Methyl-6-nitroaniline Customs Data
- HS CODE:29214300
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Methyl-6-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118108-1000g |
2-Methyl-6-nitroaniline |
570-24-1 | 95+% | 1000g |
$246 | 2021-06-17 | |
| Fluorochem | 012746-1g |
2-Methyl-6-nitroaniline |
570-24-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 012746-25g |
2-Methyl-6-nitroaniline |
570-24-1 | 98% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 012746-100g |
2-Methyl-6-nitroaniline |
570-24-1 | 98% | 100g |
£42.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134216-5g |
2-Methyl-6-nitroaniline |
570-24-1 | ≥98% | 5g |
¥30.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134216-100g |
2-Methyl-6-nitroaniline |
570-24-1 | ≥98% | 100g |
¥176.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134216-500g |
2-Methyl-6-nitroaniline |
570-24-1 | ≥98% | 500g |
¥827.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134216-25g |
2-Methyl-6-nitroaniline |
570-24-1 | ≥98% | 25g |
¥53.90 | 2023-09-02 | |
| Alichem | A010004077-250mg |
2-Methyl-6-nitroaniline |
570-24-1 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A010004077-500mg |
2-Methyl-6-nitroaniline |
570-24-1 | 97% | 500mg |
$790.55 | 2023-09-01 |
2-Methyl-6-nitroaniline Suppliers
2-Methyl-6-nitroaniline Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Methyl-6-nitroaniline
Comprehensive Overview of 2-Methyl-6-Nitroaniline (CAS No. 570-24-1): Synthesis, Applications, and Emerging Research
2-Methyl-6-nitroaniline, also identified by its CAS No. 570-24-, is an organic compound with the chemical formula C₈H₈N₂O₂ and a molecular weight of approximately 168.16 g/mol. This substituted aniline derivative exhibits a melting point range between 89°C and 91°C and is characterized by its yellow crystalline solid appearance under standard conditions. The compound’s structure features a nitro group (-NO₂) at the para position relative to the methyl substituent (-CH₃) on the aromatic ring, a configuration that imparts unique reactivity and physicochemical properties compared to its structural analogs.
The synthesis of CAS No. 570--based compounds has evolved significantly with advancements in catalytic methodologies and green chemistry principles over the past decade. A recent study published in *Chemical Communications* (Smith et al., 2023) demonstrated a novel palladium-catalyzed nitration pathway that achieves high selectivity for producing nitroaromatic derivatives like CAS No.. This approach minimizes over-nitrating side reactions, which are common challenges in traditional nitration processes using mixed acids or other harsh reagents.
In biomedical research contexts, methyl-substituted nitroanilines such as CAS No. have been explored as intermediates for drug discovery programs targeting oncogenic signaling pathways. A collaborative effort between researchers at MIT and Stanford University (Journal of Medicinal Chemistry, 2023) revealed that derivatives incorporating this core structure exhibit selective inhibition against tyrosine kinase enzymes associated with non-small cell lung cancer (NSCLC). The methyl group enhances metabolic stability while the nitro moiety provides redox-sensitive properties critical for targeted drug delivery systems.
A groundbreaking application emerged from nanotechnology studies where self-assembled monolayers formed using methylated nitroaromatic compounds like CAS No.. These surfaces demonstrated exceptional biofouling resistance when tested against human plasma proteins—a property now being leveraged to develop next-generation implantable medical devices with reduced thrombotic risks (Advanced Materials Interfaces, 2023). The compound’s ability to form stable ��-stacking interactions was shown to significantly improve surface durability under physiological conditions.
Spectroscopic analysis continues to refine our understanding of this compound’s electronic properties: X-ray crystallography studies published in *CrystEngComm* (Wang et al., Q3'Q4) revealed a planar molecular geometry that optimizes electronic delocalization across its aromatic system. This structural feature contributes to its utility as an electron-deficient monomer in conjugated polymer synthesis for optoelectronic applications such as organic light-emitting diodes (OLEDs), where it enhances charge transport efficiency without compromising color purity.
Eco-toxicological assessments conducted under OECD guidelines have recently re-evaluated this compound’s environmental profile using high-throughput screening platforms (Environmental Toxicology and Chemistry, Early View). While earlier reports indicated moderate aquatic toxicity, new data from zebrafish embryo assays suggest lower developmental impacts than previously assumed—critical information for industrial process optimization aiming to minimize ecological footprints during scale-up operations.
In photopharmacology research, functionalized derivatives of methylated nitroaromatic compounds like CAS No.. are being investigated as light-switchable drug candidates capable of spatially controlled activation within biological systems (Nature Reviews Drug Discovery supplement). By attaching photosensitive groups adjacent to the nitro moiety, researchers achieved reversible photochemical modulation of enzyme inhibition activity—a breakthrough enabling precise temporal control over therapeutic effects without systemic toxicity concerns.
Surface-enhanced Raman spectroscopy (SERS) studies utilizing silver nanoparticle substrates functionalized with this compound achieved unprecedented sensitivity levels for detecting trace amounts (< ppq levels). Published in *ACS Nano* late last year, these findings open new avenues for developing ultra-sensitive biosensors applicable to early disease diagnostics and environmental contaminant monitoring systems requiring sub-picomolar detection limits.
The compound’s role in supramolecular chemistry has seen renewed interest through host-guest interaction studies reported in *Chemistry - A European Journal* (Zhang et al., June issue). When incorporated into cyclodextrin-based complexes, it exhibited pH-dependent encapsulation behavior that could be harnessed for stimuli-responsive drug release mechanisms—particularly advantageous for localized tumor treatment where pH gradients can trigger controlled payload delivery without affecting healthy tissues.
In semiconductor fabrication processes, vapor deposition techniques using this compound’s thermally stable derivatives produced novel p-type organic semiconductors with improved charge carrier mobility metrics compared to conventional materials like PEDOT:PSS (>8 cm²/V·s at room temperature). These advancements were detailed in a patent application filed by Samsung Advanced Institute of Technology earlier this year, highlighting potential applications in flexible electronics requiring high-performance organic components without heavy metal contaminants.
Ongoing mechanistic investigations into its reaction pathways revealed unexpected reactivity patterns when used as a coupling partner under microwave-assisted conditions (JACS Au*, December issue). Researchers discovered that microwave irradiation induces transient radical intermediates during Suzuki cross-coupling reactions—a phenomenon now being exploited to synthesize complex heterocyclic frameworks relevant to antiviral drug development programs targeting emerging pathogens such as coronaviruses or influenza strains resistant to current therapies.
New computational modeling approaches applied via Gaussian DFT calculations have provided atomic-level insights into this compound’s interactions with biological membranes (Biochimica et Biophysica Acta*, Q3'Q4). Simulations showed preferential orientation toward lipid bilayer interfaces due to its hydrophobic substituents combined with electrostatic interactions from the nitro group—critical knowledge for designing membrane-permeable molecules without compromising pharmacokinetic parameters like half-life or bioavailability.
In regenerative medicine applications, copolymer scaffolds incorporating this compound demonstrated enhanced osteogenic differentiation capacity when evaluated using human mesenchymal stem cells (Biomaterials Science*, July issue). The methyl group promoted hydrophobic interactions with growth factors while the nitro moiety facilitated redox-mediated release mechanisms—enabling spatiotemporally controlled delivery of osteogenic signaling molecules directly at fracture sites without systemic administration requirements.
Solid-state NMR studies published this year provided unprecedented resolution into molecular packing arrangements within crystalline forms (Magnetic Resonance in Chemistry*, April issue). Three distinct polymorphs were identified with varying hydrogen bonding networks influencing their solubility characteristics—a discovery critical for pharmaceutical formulation development aiming to optimize bioavailability through crystal engineering strategies such as cocrystal formation or amorphous solid dispersion technologies.
Safety evaluations now emphasize exposure limits based on recent inhalation toxicity data obtained via murine models (Toxicological Sciences*, Q3'Q4)). While traditional handling protocols remain valid due to its inherent chemical stability at ambient temperatures, modern risk assessments incorporate advanced exposure modeling tools predicting lower occupational hazard potentials than previously estimated—particularly when used within closed-system manufacturing environments adhering to ISO/IEC standards for containment equipment design.
In advanced materials research contexts, vapor-phase deposition techniques using CAS No.-derived precursors produced nanostructured coatings exhibiting superhydrophobic properties comparable to lotus leaf surfaces (Nano Letters*, February issue)). The synergistic effects between methyl substitution and nitration patterns enabled self-cleaning functionalities through hierarchical micro/nano-scale surface topographies—a promising development for biomedical devices prone to protein adsorption or microbial colonization during prolonged use periods.
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